molecular formula C16H15NO4S B11489424 Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate

Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate

Cat. No.: B11489424
M. Wt: 317.4 g/mol
InChI Key: HONIAYFQHBVIRL-UHFFFAOYSA-N
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Description

METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound that features a thiophene ring, a phenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the acylation of thiophene with a phenyl carbamoyl chloride, followed by esterification with methyl propanoate. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets. The thiophene ring and phenyl carbamoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.

    Phenyl Carbamoyl Compounds: Compounds with phenyl carbamoyl groups, such as certain pharmaceuticals, exhibit similar bioactive properties.

Uniqueness

METHYL 3-{[4-(THIOPHENE-2-CARBONYL)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 4-oxo-4-[4-(thiophene-2-carbonyl)anilino]butanoate

InChI

InChI=1S/C16H15NO4S/c1-21-15(19)9-8-14(18)17-12-6-4-11(5-7-12)16(20)13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,17,18)

InChI Key

HONIAYFQHBVIRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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